O-Acetylpsilocin (O-Acet) is a synthetic compound structurally similar to psilocin, the psychoactive component of psilocybin mushrooms. It is believed to be a prodrug, meaning it is converted into the active form (psilocin) in the body. This characteristic has led researchers to explore O-Acet as a potentially useful alternative to psilocybin for pharmacological studies. The rationale behind this is that O-Acet may offer advantages such as improved stability and easier handling compared to psilocin, which is prone to degradation under certain conditions.
O-Acetylpsilocin fumarate, also known as psilacetin, is a synthetic derivative of psilocin, which is a naturally occurring psychedelic compound found in certain species of mushrooms. The compound features an acetyl group attached to the 4-position of the indole ring of psilocin, enhancing its stability and potentially altering its pharmacological effects. O-Acetylpsilocin fumarate is primarily recognized for its psychoactive properties, which are believed to be similar to those of psilocybin and psilocin but with some subjective differences reported by users, such as reduced side effects like nausea .
The biological activity of O-acetylpsilocin fumarate is primarily linked to its action as a prodrug for psilocin. Upon administration, it is converted into psilocin, which interacts with serotonin receptors in the brain, particularly the 5-HT2A receptor, leading to its psychoactive effects. Studies indicate that O-acetylpsilocin fumarate results in lower peripheral exposure to psilocin compared to psilocybin when administered at equimolar doses . This suggests potential differences in efficacy and safety profiles between these compounds.
O-Acetylpsilocin fumarate can be synthesized through several methods:
O-Acetylpsilocin fumarate has garnered interest for several applications:
Research into O-acetylpsilocin fumarate's interactions has primarily focused on its conversion to psilocin and its pharmacokinetics. Studies have shown that after administration, O-acetylpsilocin fumarate leads to measurable levels of psilocin in plasma, confirming its role as a prodrug. Furthermore, investigations into its interaction with serotonin receptors have indicated that it may exhibit similar receptor affinity profiles as psilocybin and psilocin .
O-Acetylpsilocin fumarate shares structural and functional similarities with several other compounds in the tryptamine family. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Psilocybin | Phosphate group instead of acetoxy | Naturally occurring; less stable than O-acetylpsilocin |
Psilocin | Hydroxy group at 4-position | More prone to oxidation; direct psychoactive effects |
4-AcO-DMT | Acetoxy group similar to O-acetylpsilocin | Higher homolog; different subjective effects reported |
4-AcO-MET | Acetoxy group; ethoxy substitution | Similar stability but different pharmacological profile |
4-AcO-DET | Acetoxy group; ethyl substitution | Related compound with varying potency and effects |
O-Acetylpsilocin fumarate's unique acetoxy modification provides distinct pharmacokinetic properties and subjective experiences compared to both naturally occurring psychedelics and other synthetic derivatives.